molecular formula C15H14ClN3O5S B4115148 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide

Cat. No. B4115148
M. Wt: 383.8 g/mol
InChI Key: HDHARYJBDBHLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide, also known as CPNA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. CPNA is a derivative of alanine and has been synthesized using various methods. In

Mechanism of Action

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide works by inhibiting the activity of serine proteases, which are enzymes that play a critical role in various physiological processes. Serine proteases are involved in the regulation of blood coagulation, inflammation, and immune response. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide binds to the active site of serine proteases and prevents the cleavage of peptide bonds, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has been shown to have various biochemical and physiological effects, including the inhibition of protease activity, regulation of blood coagulation, and modulation of inflammation and immune response. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has also been shown to have antitumor activity and has been investigated for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has several advantages for lab experiments, including its high specificity for serine proteases and its ability to be used as a substrate for various assays. However, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has limitations, including its potential toxicity and the requirement for careful handling and storage.

Future Directions

There are several future directions for the use of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide in scientific research. One direction is the development of novel inhibitors of serine proteases based on the structure of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide. Another direction is the investigation of the role of serine proteases in various physiological processes, including inflammation and immune response. Additionally, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide could be used in the development of new therapies for cancer and other diseases that involve the dysregulation of protease activity.
Conclusion:
In conclusion, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has been synthesized using various methods and has been used in the study of proteases and their inhibitors. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide works by inhibiting the activity of serine proteases and has various biochemical and physiological effects. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has several advantages for lab experiments, but also has limitations. There are several future directions for the use of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide in scientific research, including the development of novel inhibitors of serine proteases and the investigation of the role of serine proteases in various physiological processes.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has been used in various scientific research applications, including the study of proteases and their inhibitors. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide is a substrate for serine proteases, such as chymotrypsin and trypsin, and has been used to study the activity of these enzymes. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has also been used to study the inhibition of proteases by various inhibitors, including natural compounds and synthetic molecules.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O5S/c1-10(18-25(23,24)14-7-5-11(16)6-8-14)15(20)17-12-3-2-4-13(9-12)19(21)22/h2-10,18H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHARYJBDBHLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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